molecular formula C25H20FNO5 B15110353 4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B15110353
M. Wt: 433.4 g/mol
InChI Key: RDOUUIUELHRPIL-UHFFFAOYSA-N
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Description

4-{2-[4-(Benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a benzoxazepine derivative characterized by a 1,4-benzoxazepine-3,5-dione core substituted with a 2-methyl group at position 2 and a 2-oxoethyl chain bearing a 4-(benzyloxy)-3-fluorophenyl moiety at position 3. Benzoxazepines are heterocyclic compounds with a fused benzene, oxazepine, and dione ring system, which confer structural rigidity and diverse bioactivity.

Properties

Molecular Formula

C25H20FNO5

Molecular Weight

433.4 g/mol

IUPAC Name

4-[2-(3-fluoro-4-phenylmethoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C25H20FNO5/c1-16-24(29)27(25(30)19-9-5-6-10-22(19)32-16)14-21(28)18-11-12-23(20(26)13-18)31-15-17-7-3-2-4-8-17/h2-13,16H,14-15H2,1H3

InChI Key

RDOUUIUELHRPIL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the benzoxazepine intermediate in the presence of a base.

    Fluorination: The fluorophenyl group is introduced through a halogen exchange reaction, where a suitable fluorinating agent, such as cesium fluoride, reacts with a halogenated phenyl derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyloxy and fluorophenyl groups, respectively, using reagents like sodium methoxide or bromine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, bromine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties.

Scientific Research Applications

4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione has a wide range of scientific research applications:

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and cellular pathways.

    Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities, making it a candidate for drug development.

    Industry: It is utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

This compound () shares the 1,4-benzoxazepine-3,5-dione core but differs in substituents:

  • Position 2 : Ethyl group (vs. methyl in the target compound).
  • Phenyl substituent: 5-Fluoro-2-methoxyphenyl (vs. 4-benzyloxy-3-fluorophenyl in the target). The methoxy and fluorine substituents in this analog may alter electronic effects, influencing binding to targets such as kinases or proteases .

4-(3-Methylphenyl)-1H-1,4-benzodiazepine-3,5(2H,4H)-dione

This benzodiazepine-dione derivative () replaces the oxygen atom in the oxazepine ring with a nitrogen, forming a benzodiazepine core. The 3-methylphenyl substituent at position 4 suggests divergent biological targets compared to benzoxazepines. Benzodiazepines are classically associated with neurological targets (e.g., GABA receptors), whereas benzoxazepines are more frequently linked to anticancer and anti-inflammatory pathways .

Pharmacological and Mechanistic Comparisons

Anticancer Activity

  • The benzyloxy group may enhance interaction with hydrophobic kinase domains .
  • Taselisib : A PI3K inhibitor in phase III trials for ER+/HER2− breast cancer. Its indole fusion likely improves target selectivity compared to simpler benzoxazepines .
  • Napabucasin: A naphthoquinone derivative with ROS-generating properties.

Enzyme Inhibition

  • Patent derivatives (): Benzoxazepine-N-acetic acid derivatives exhibit dual neutral endopeptidase (NEP) and endothelin convertase (ECE) inhibition, useful in ocular diseases. The target compound’s 3-fluorophenyl group may sterically hinder binding to NEP/ECE, redirecting activity toward kinases or proteasomes .

Data Table: Key Comparative Features

Compound Name Substituents (Position 4) Core Structure Molecular Weight (g/mol) Primary Target/Mechanism Clinical Stage
4-{2-[4-(Benzyloxy)-3-fluorophenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine... 4-(Benzyloxy)-3-fluorophenyl Benzoxazepine-dione ~453.4 (estimated) Hypothesized: PI3K/JAK-STAT3 Preclinical
2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5... 5-Fluoro-2-methoxyphenyl Benzoxazepine-dione ~413.4 Undisclosed (structural analog) Preclinical
Taselisib Indole-fused Benzoxazepine ~490.5 PI3Kα inhibition Phase III
4-(3-Methylphenyl)-1H-1,4-benzodiazepine-3,5(2H,4H)-dione 3-Methylphenyl Benzodiazepine-dione ~282.3 Neurological targets (e.g., GABA) Research compound

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